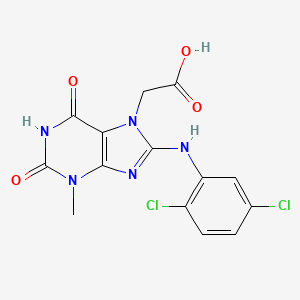
2-(8-((2,5-dichlorophenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is also known as Diclofenac . It is a monocarboxylic acid consisting of phenylacetic acid having a (2,6-dichlorophenyl)amino group at the 2-position . It is commonly used as a non-steroidal anti-inflammatory drug (NSAID) and has analgesic, antipyretic, and anti-inflammatory actions .
Molecular Structure Analysis
The molecular formula of Diclofenac is C14H11Cl2NO2 . The structure includes a phenylacetic acid core with a (2,6-dichlorophenyl)amino group at the 2-position . The 3D structure of the compound can be viewed using specific software .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- A study focused on the solvent-free synthesis of 2,6-dihydroxy-9H-purin and pteridine derivatives, including compounds structurally related to the one , to understand their chemical properties and potential applications (Nami, Tizkar, & Zardost, 2017).
- Another research looked into the synthesis of acyclic nucleoside and nucleotide analogs derived from 6-amino-7H-purin-8(9H)-one, which helps in understanding the chemical behavior and potential modifications of the compound (Janeba, Holý, & Masojídková, 2000).
Molecular Conformation and Crystallography
- Studies on molecular co-crystals containing dichlorophenoxyacetic acid, which is structurally similar to the compound , offer insights into its conformational behavior and structural properties (Lynch et al., 2003).
Antimicrobial Activities
- Research on the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their antimicrobial activities, involving compounds similar to the one , highlights its potential use in antimicrobial applications (Patel & Shaikh, 2011).
Enzyme Inhibition Studies
- A study on a pyrrolizine derivative that inhibits cyclo-oxygenase and 5-lipoxygenase enzymes, which are chemically related to the compound , can offer insights into its potential pharmacological applications (Laufer, Tries, Augustin, & Dannhardt, 1994).
Photochemical Transformation Studies
- The photochemical transformation of diclofenac and its major transformation products, which share structural similarities with the compound , provide insights into its potential behavior under UV light and its transformation products (Eriksson, Svanfelt, & Kronberg, 2010).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[8-(2,5-dichloroanilino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5O4/c1-20-11-10(12(24)19-14(20)25)21(5-9(22)23)13(18-11)17-8-4-6(15)2-3-7(8)16/h2-4H,5H2,1H3,(H,17,18)(H,22,23)(H,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYOXDDOVIXPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3=C(C=CC(=C3)Cl)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B3017476.png)
![Ethyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3017479.png)
![2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B3017485.png)
![Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B3017486.png)
![N-[(2S)-1-Hydroxybutan-2-yl]-N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B3017487.png)
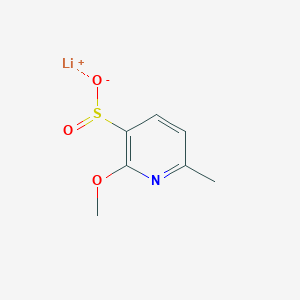
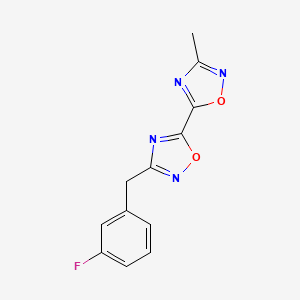
![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B3017491.png)
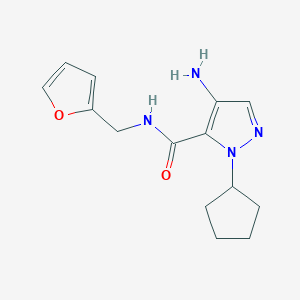
![2-[6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid](/img/structure/B3017494.png)
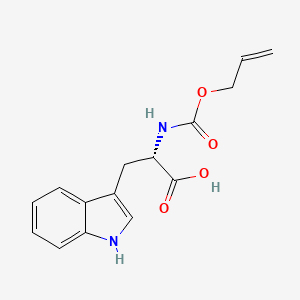
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-methylquinazolin-4-one](/img/structure/B3017496.png)
![N-[(2-aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3017497.png)
![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3017499.png)
